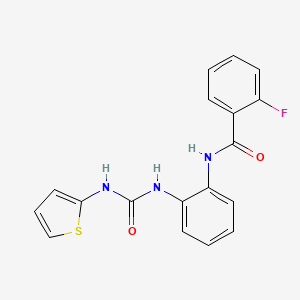

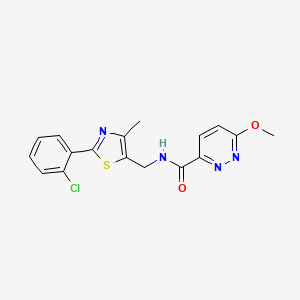

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

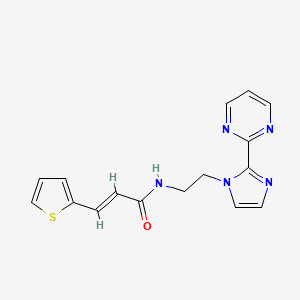

Thiophene-based analogs, such as the one , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives, including “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide”, can undergo a variety of chemical reactions . For instance, the Gewald reaction mentioned earlier is a common method for synthesizing aminothiophene derivatives .Physical And Chemical Properties Analysis

The molecular weight of “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide” is 355.39. Other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique

Antimicrobial and Antipathogenic Activity

Research on thiourea derivatives, which share functional group similarities with 2-Fluoro-N-(2-(3-(Thiophen-2-yl)ureido)phenyl)benzamide, demonstrates significant antimicrobial and antipathogenic activities. These compounds have been tested against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, showing potential for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Antitumor Efficacy through Histone Deacetylase Inhibition

Benzamide derivatives, closely related in structure to the compound , have been explored for their antitumor properties. One study highlighted the antitumor efficacy of a benzamide derivative, MS-27-275, which acts by inhibiting histone deacetylase (HDA). This compound showed marked in vivo antitumor activity against human tumors, suggesting the potential of similar compounds for cancer treatment (Saito et al., 1999).

Development in Medicinal Chemistry

Fluorination of organic molecules is a key strategy in medicinal chemistry to enhance the properties of pharmaceuticals, including their metabolic stability, lipophilicity, and bioavailability. Studies on fluorinated benzamides and thioureas have shown a variety of biological activities, including antifungal, antibacterial, and antitumor properties. This underscores the importance of such modifications in the development of new therapeutics (Carmellino et al., 1994).

Novel Receptor Ligands and Pharmacological Evaluation

Another aspect of scientific research applications involves the synthesis and pharmacological evaluation of compounds for receptor targeting. For instance, fluorinated derivatives have been explored as selective ligands for specific receptors, which could lead to the development of targeted therapeutics for various diseases, including insomnia and neurological disorders (Mesangeau et al., 2011).

Orientations Futures

Thiophene-based analogs, such as “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide”, continue to be a focus of research due to their potential as biologically active compounds . Future research may explore new synthesis methods, potential applications, and the biological effects of these compounds.

Propriétés

IUPAC Name |

2-fluoro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDYCWVAHBPACD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)

![N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2369701.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide](/img/structure/B2369706.png)

![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide](/img/structure/B2369708.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)

![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)